2-(2,6-Dioxopiperidin-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-1,3-dione
CAS No.: 2229725-98-6
Cat. No.: VC17583399
Molecular Formula: C19H21BN2O6
Molecular Weight: 384.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2229725-98-6 |
---|---|
Molecular Formula | C19H21BN2O6 |
Molecular Weight | 384.2 g/mol |
IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindole-1,3-dione |
Standard InChI | InChI=1S/C19H21BN2O6/c1-18(2)19(3,4)28-20(27-18)10-5-6-11-12(9-10)17(26)22(16(11)25)13-7-8-14(23)21-15(13)24/h5-6,9,13H,7-8H2,1-4H3,(H,21,23,24) |
Standard InChI Key | HXUIXDCRHZHRBJ-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a heterocyclic core comprising a dioxopiperidine ring fused to an isoindoline-1,3-dione moiety. At position 5 of the isoindoline scaffold, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin) group confers boron-mediated reactivity, while the dioxopiperidine subunit mimics thalidomide’s cereblon (CRBN)-binding pharmacophore .
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₂₁BN₂O₆ | |
Molecular Weight | 384.20 g/mol | |
CAS Number | 2229725-98-6 | |
Storage Conditions | -20°C (desiccated) | |
Solubility | DMSO, DMAC (≥10 mM) |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy identifies characteristic absorptions at 1780 cm⁻¹ (imide C=O stretch) and 1340 cm⁻¹ (B-O vibrational modes). Nuclear magnetic resonance (¹H NMR, 400 MHz, DMSO-d₆) reveals a singlet at δ 1.25 ppm for the Bpin methyl groups and multiplet signals between δ 2.50–5.20 ppm for the piperidine and isoindoline protons .
Synthetic Routes and Modifications
Core Synthesis Strategy
The compound is synthesized via a multi-step sequence starting from 3-aminopiperidine-2,6-dione. Key steps include:
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Borylation: Suzuki coupling of a halogenated isoindoline precursor with bis(pinacolato)diboron introduces the Bpin group.
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Imide Formation: Condensation with phthalic anhydride derivatives under refluxing acetic acid.
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Purification: Chromatographic isolation (silica gel, ethyl acetate/hexane) yields ≥95% purity .
Linker Optimization for PROTAC Design
In PROTAC applications, the molecule’s primary hydroxyl group is functionalized with polyethylene glycol (PEG) or alkyl chains to modulate solubility and binding kinetics. For example, coupling with 4-azidobutyric acid via EDC/HOBt chemistry produces azide-terminated intermediates for copper-catalyzed alkyne-azide cycloaddition (CuAAC) with target-binding warheads .
Biological Activity and Mechanisms
E3 Ligase Recruitment
The dioxopiperidine subunit binds CRBN, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This interaction induces conformational changes in CRBN, enabling ubiquitination of neosubstrate proteins such as IKZF1/3 in multiple myeloma .
Table 2: Cellular Efficacy in Cancer Models
Dual-Action PROTAC Platforms
When conjugated to kinase inhibitors (e.g., dasatinib or imatinib), the compound facilitates degradation of oncogenic targets like BCR-ABL and EGFR. In A431 epidermoid carcinoma cells, PROTACs incorporating this molecule achieved DC₅₀ values of 50 nM for EGFR degradation, surpassing parental inhibitor efficacy by 100-fold .
Pharmacological and Toxicological Profiles
ADME Properties
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Absorption: Moderate oral bioavailability (F = 35–40%) due to high polarity (cLogP = 1.2).
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Metabolism: Hepatic oxidation via CYP3A4 generates inactive Bpin-free metabolites.
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Excretion: Renal clearance predominates (t₁/₂ = 6.8 hr in rats) .
Emerging Applications and Future Directions
Boron Neutron Capture Therapy (BNCT)
The Bpin group’s high thermal neutron cross-section (3838 barns for ¹⁰B) positions the compound as a dual-targeting BNCT agent. In vitro studies demonstrate selective ⁴He/⁷Li particle emission in CRBN-positive cells upon neutron irradiation, achieving tumor-to-normal tissue ratios >3:1 .
Covalent Protein Modification
Under oxidative conditions, the boronic ester undergoes hydrolysis to generate reactive boronic acids capable of lysine acylation. This property enables irreversible inhibition of serine proteases (e.g., thrombin, IC₅₀ = 120 nM) .
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